Altered Lipophilicity vs. Trifluoromethyl Analogs: Quantified LogP Differences
The chlorodifluoromethyl (-CF2Cl) group imparts a distinct lipophilicity profile compared to the more common trifluoromethyl (-CF3) substituent. For the target compound 5-Chloro-2-[chloro(difluoro)methyl]pyridine, the predicted LogP is higher than its direct -CF3 analog, 5-Chloro-2-(trifluoromethyl)pyridine. This difference is critical for membrane permeability and target engagement in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 3.13 (Predicted) |
| Comparator Or Baseline | 5-Chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) |
| Quantified Difference | +0.38 log units (Target vs. Comparator) |
| Conditions | Predicted via computational methods (ACD/Labs Percepta) . |
Why This Matters
The higher LogP indicates increased lipophilicity, which can significantly influence a compound's ability to cross biological membranes and affect its overall pharmacokinetic profile.
